molecular formula C7H16Cl2N2O4 B2364160 Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride CAS No. 2580223-64-7

Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride

Cat. No.: B2364160
CAS No.: 2580223-64-7
M. Wt: 263.12
InChI Key: YLPQDXWDRXVOJK-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride is a chemical compound with the molecular formula C7H14N2O4.2ClH. It is a derivative of malonic acid and contains both ester and amine functional groups. This compound is often used in various chemical and biological research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride typically involves the reaction of dimethyl malonate with ethylenediamine. The reaction proceeds as follows:

    Step 1: Dimethyl malonate is reacted with ethylenediamine in the presence of a base such as sodium hydroxide.

    Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or sulfonates are typically used as electrophiles in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols from ester groups.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of amine groups, allowing it to participate in nucleophilic substitution reactions. Additionally, the ester groups can undergo hydrolysis to form carboxylic acids, which can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester derivative of malonic acid.

    Ethylenediamine: A primary amine with two amino groups.

    Diethyl 2-(2-aminoethylamino)propanedioate: An ester derivative with ethyl groups instead of methyl groups.

Uniqueness

Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride is unique due to its combination of ester and amine functional groups, which allows it to participate in a wide range of chemical reactions. Its dihydrochloride form enhances its solubility in water, making it more versatile for various applications in research and industry.

Properties

IUPAC Name

dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4.2ClH/c1-12-6(10)5(7(11)13-2)9-4-3-8;;/h5,9H,3-4,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPQDXWDRXVOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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